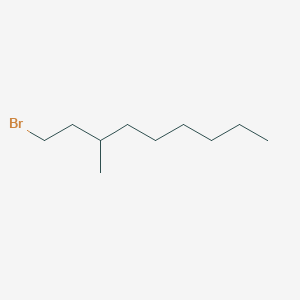

1-Bromo-3-methylnonane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylnonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-4-5-6-7-10(2)8-9-11/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNUQZCMERXSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Methylnonane and Analogous Structures

Direct Halogenation Strategies for Alkane Derivatives

The direct bromination of an alkane, such as 3-methylnonane (B147189), to produce 1-bromo-3-methylnonane is primarily achieved through free-radical halogenation. wikipedia.orgnumberanalytics.com This type of reaction involves the substitution of a hydrogen atom with a bromine atom and typically proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps. numberanalytics.com The reaction is usually initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals.

However, a significant challenge in the direct free-radical bromination of 3-methylnonane is the lack of selectivity. The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. wikipedia.org In the 3-methylnonane molecule, there are primary, secondary, and a tertiary hydrogen. nih.gov Consequently, the bromine radical will preferentially abstract the tertiary hydrogen at the C3 position, leading to the formation of 3-bromo-3-methylnonane as the major product. The abstraction of secondary hydrogens along the nonane (B91170) chain would also occur, producing a mixture of isomeric bromides. The desired product, this compound, resulting from the abstraction of a primary hydrogen, would be formed as a minor component of a complex product mixture, making this method generally unsuitable for the selective synthesis of primary alkyl bromides from branched alkanes.

Functional Group Interconversions for Bromide Incorporation

To overcome the selectivity issues inherent in direct halogenation, the synthesis of this compound is more effectively achieved through functional group interconversions starting from more elaborated precursors.

Hydrobromination of Unsaturated Precursors

A viable synthetic route involves the hydrobromination of an unsaturated precursor, specifically 3-methylnon-1-ene. The addition of hydrogen bromide (HBr) across the double bond can yield the target compound. The regioselectivity of this addition is crucial.

Markovnikov Addition : In the absence of radical initiators, the electrophilic addition of HBr to 3-methylnon-1-ene follows Markovnikov's rule. The hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C1), and the bromide ion attacks the more substituted carbocation (C2), yielding 2-bromo-3-methylnonane as the major product.

Anti-Markovnikov Addition : To obtain the desired this compound, an anti-Markovnikov addition is required. This is typically achieved by performing the reaction in the presence of radical initiators, such as peroxides (e.g., benzoyl peroxide) or under UV irradiation. This free-radical addition of HBr proceeds via a bromine radical adding to the less substituted carbon (C1) to form a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule to yield this compound.

A related approach involves the dual photoredox/cobalt-catalyzed hydrohalogenation of aliphatic alkenes, which can introduce bromine to the terminal position of an alkene. organic-chemistry.org

Nucleophilic Substitution of Hydroxyl or Sulfonate Groups

One of the most common and reliable methods for preparing this compound involves the nucleophilic substitution of a leaving group located on the terminal carbon of a C10 backbone. The typical starting material for this approach is 3-methylnonan-1-ol (B3049944).

The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better one. This can be accomplished in several ways:

Reaction with HBr : The alcohol can be treated with a strong acid like hydrobromic acid, often in the presence of a dehydrating agent like sulfuric acid. umass.edu The acid protonates the hydroxyl group, converting it into a good leaving group (water). The bromide ion then displaces the water molecule via an Sₙ2 mechanism. A similar synthesis is that of 1-bromo-3-methylbutane (B150244) from 3-methyl-1-butanol using sodium bromide and sulfuric acid. umass.edu

Appel Reaction : This reaction converts an alcohol to the corresponding alkyl bromide using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). researchgate.net This method proceeds under mild conditions and is effective for primary and secondary alcohols. A greener alternative to the conventional Appel reaction utilizes pyridinium-based ionic liquids in the presence of p-toluenesulphonic acid. researchgate.net

Conversion to Sulfonate Esters : The alcohol (3-methylnonan-1-ol) can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The sulfonate group is an excellent leaving group. Subsequent reaction with a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable solvent like acetone (B3395972) or DMF, leads to the formation of this compound via an Sₙ2 reaction. organic-chemistry.orgchemicalbook.com

The following table summarizes common reagents for converting primary alcohols to alkyl bromides.

| Reagent System | Byproducts | Conditions | Reference |

| HBr / H₂SO₄ | Water, Na₂SO₄ | Heating | umass.edu |

| PBr₃ | H₃PO₃ | Typically cooled, then heated | |

| CBr₄ / PPh₃ (Appel Reaction) | CHBr₃, Ph₃P=O | Mild, often at room temperature | researchgate.net |

| NaBr / Ionic Liquid / Acid | Recyclable ionic liquid | Room temperature or gentle heating | organic-chemistry.orgresearchgate.net |

| 1. MsCl or TsCl / Pyridine 2. NaBr or LiBr | Pyridinium salt, Sulfonate salt | Two steps, various temperatures | organic-chemistry.orgchemicalbook.com |

Stereoselective Synthesis of Enantiopure this compound

The 3-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-1-bromo-3-methylnonane and (S)-1-bromo-3-methylnonane. The synthesis of an enantiopure form requires a stereoselective approach.

The most straightforward strategy is to start with an enantiomerically pure precursor. For instance, if one begins with commercially available (R)- or (S)-citronellol, it can be converted to the corresponding enantiopure 3-methylnonan-1-ol through a series of standard transformations (e.g., ozonolysis and reduction, followed by hydrogenation).

Once the enantiopure alcohol, such as (S)-3-methylnonan-1-ol, is obtained, it can be converted to (S)-1-bromo-3-methylnonane. Since the synthetic transformations described in section 2.2.2 (e.g., Appel reaction or conversion to a sulfonate followed by substitution) occur at the C1 position, the stereochemistry at the C3 chiral center remains unaffected.

More advanced methods involve catalytic asymmetric bromination, although these are more commonly applied to different types of substrates. researchgate.net For instance, catalytic asymmetric bromopolycyclization of certain olefinic substrates can generate chiral halogenated compounds, but this is not directly applicable to the synthesis of this compound. researchgate.net The key to obtaining the enantiopure target compound lies in securing an enantiopure starting material with the desired stereocenter already established.

Development of Novel Catalytic Systems for C-Br Bond Formation

Recent advancements in organic synthesis have led to the development of novel catalytic systems for creating carbon-bromine (C-Br) bonds, offering potential alternatives to traditional methods.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. researchgate.net Inexpensive organic dyes like Eosin Y can be used as photoredox catalysts to achieve the bromination of aliphatic C-H bonds, though controlling regioselectivity for a specific primary position in a molecule like 3-methylnonane remains a challenge. researchgate.net

Metal-Catalyzed C-H Bromination : Transition metal catalysis offers another avenue. For instance, methods using rhodium catalysts like Rh₂(oct)₄ with NaBr and NaOCl have been developed for the directed bromination of sp³ C-H bonds, although this requires a directing group on the substrate. researchgate.net Palladium(II)-catalyzed bromination of C(sp³)–H bonds directed by free carboxylic acids has also been reported. researchgate.net

Catalytic Hydrobromination : As mentioned earlier, dual photoredox/cobalt catalysis can facilitate the hydrobromination of aliphatic alkenes with high efficiency and functional group tolerance. organic-chemistry.org

These catalytic systems often operate under milder conditions and can offer improved selectivity compared to traditional radical reactions.

The table below highlights some modern catalytic approaches.

| Catalytic System | Substrate Type | Key Features | Reference |

| Eosin Y / Visible Light | Alkanes | Inexpensive organic dye catalyst for C-H bromination. | researchgate.net |

| Rh₂(oct)₄ / NaBr / NaOCl | Alkanes with directing groups | Site-selective C-H bromination. | researchgate.net |

| Pd(II) / Quinoline Ligand | Carboxylic Acids | Directs bromination to a C(sp³) site. | researchgate.net |

| Photoredox/Cobalt Dual Catalysis | Alkenes | Hydrobromination of alkenes with collidine·HBr. | organic-chemistry.org |

Process Intensification and Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry and process intensification to the synthesis of this compound aims to improve efficiency, reduce waste, and enhance safety.

Atom Economy : Synthetic routes are evaluated based on their atom economy. Functional group interconversions, particularly those starting from 3-methylnonan-1-ol, are generally more atom-economical than direct halogenation, which produces a mixture of unusable isomers. Catalytic methods are inherently more atom-economical than stoichiometric ones. rsc.org

Safer Reagents : A key green chemistry principle is the use of less hazardous materials. For bromination, this often means replacing highly toxic and corrosive elemental bromine (Br₂) with alternatives like N-bromosuccinimide (NBS). While NBS is easier and safer to handle, it generates succinimide (B58015) as a byproduct.

Alternative Solvents and Reagents : The use of ionic liquids as recyclable solvents and reagents for converting alcohols to alkyl bromides presents a green alternative to volatile organic compounds. organic-chemistry.orgresearchgate.net These reactions can sometimes be performed solvent-free, further reducing environmental impact. researchgate.net

Process Intensification with Flow Chemistry : Halogenation reactions can be highly exothermic and difficult to control on a large scale. rsc.orggoogle.com Continuous flow chemistry offers a solution by using microreactors or flow reactors. rsc.orgnih.gov This technology provides superior control over reaction temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can improve reaction selectivity and yield. rsc.org Gas/liquid reactions and photochemical brominations are particularly well-suited for flow technology. rsc.org

By integrating these considerations, the synthesis of this compound can be made more sustainable, safer, and more efficient for potential scale-up.

Mechanistic Pathways and Reactivity Profile of 1 Bromo 3 Methylnonane

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution reactions are fundamental processes for 1-bromo-3-methylnonane, involving the replacement of the bromide leaving group by a nucleophile. The predominant mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. For this compound, a primary alkyl halide, the SN2 mechanism is the most significant substitution pathway. The SN1 mechanism is generally disfavored for primary halides due to the high energy and instability of the corresponding primary carbocation. lumenlearning.com The SN2' mechanism is not applicable as it requires an allylic or propargylic system.

Analysis of Stereochemical Outcomes in Substitution Reactions

The carbon atom bonded to the bromine (C-1) in this compound is not a stereocenter. However, the C-3 carbon is a chiral center. Consequently, the stereochemical outcome of a substitution reaction depends on whether the stereocenter is involved.

In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon (C-1) from the backside relative to the leaving group. Since this reaction occurs at C-1, it does not affect the configuration of the chiral center at C-3. Therefore, if the starting material is an enantiomerically pure form, such as (R)-1-bromo-3-methylnonane, the SN2 product will be formed with retention of configuration at the C-3 stereocenter. chegg.comchegg.com

For example, the reaction of (R)-1-bromo-3-methylnonane with sodium iodide in acetone (B3395972) would yield (R)-1-iodo-3-methylnonane.

Should an SN1 reaction occur (for instance, under forcing conditions with a very weak nucleophile), it would proceed through a carbocation intermediate. pearson.comvaia.com The initial formation of the primary carbocation is highly unfavorable. If it were to form and not rearrange, the nucleophilic attack would occur at C-1, leaving the C-3 stereocenter untouched. However, hydride shifts are possible in carbocations, which could lead to a mixture of products.

Kinetic and Thermodynamic Studies of Substitution Pathways

The kinetics of the substitution reactions of this compound are a direct reflection of the mechanism.

Rate Law: Rate = k[CH₃(CH₂)₅CH(CH₃)CH₂CH₂Br][Nu⁻]

The rate of the SN2 reaction is sensitive to steric hindrance. The methyl group at the β-position (C-3) in this compound provides some steric bulk that can slightly hinder the backside attack of the nucleophile, making it react slower than an unbranched primary alkyl halide like 1-bromononane.

SN1 Pathway : This two-step mechanism involves the initial, slow formation of a carbocation, followed by a rapid attack by the nucleophile. vaia.com The rate-determining step is unimolecular, depending only on the concentration of the alkyl halide. libretexts.org

Rate Law: Rate = k[CH₃(CH₂)₅CH(CH₃)CH₂CH₂Br]

Given the primary nature of this compound, this pathway is not kinetically or thermodynamically favored under typical conditions.

Elimination Reactions (E1, E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of HBr. These reactions can proceed via E1 or E2 mechanisms and often compete with substitution reactions. mgscience.ac.inpearson.com

Regioselectivity and Stereoselectivity of Elimination Pathways

E2 Mechanism : This mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the leaving group departs. ksu.edu.sa It requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for the transition state to be optimal. numberanalytics.commgscience.ac.in For this compound, the only β-hydrogens are on C-2. Therefore, elimination will exclusively yield 3-methylnon-1-ene . Because the product has a terminal double bond (=CH₂), no E/Z stereoisomers are possible. Thus, the issue of Zaitsev versus Hofmann regioselectivity (formation of the more substituted vs. less substituted alkene) does not arise in the typical sense, as there is only one possible constitutional isomer. numberanalytics.comksu.edu.sa

E1 Mechanism : This two-step pathway begins with the formation of a carbocation, which is the rate-determining step, followed by the removal of a β-proton by a weak base. lumenlearning.com This mechanism is generally not favored for primary alkyl halides due to carbocation instability. If it were to occur, it would also lead to 3-methylnon-1-ene, unless the intermediate carbocation underwent rearrangement.

Competing Substitution vs. Elimination Processes

For a primary branched alkyl halide like this compound, the competition between SN2 substitution and E2 elimination is a key aspect of its reactivity. The outcome is primarily determined by the nature of the base/nucleophile and the reaction temperature. chegg.compearson.com

Role of the Base/Nucleophile : The strength and steric bulk of the base are the most significant factors.

Strong, non-bulky bases (e.g., NaOH, NaOEt) can act as both nucleophiles and bases. For a primary halide like this compound, SN2 is generally the major pathway, but a significant amount of the E2 product will also be formed. lumenlearning.com

Strong, bulky bases (e.g., potassium tert-butoxide, t-BuOK) are sterically hindered from acting as nucleophiles. Their primary function is as a base, leading to the E2 product being heavily favored. ksu.edu.sapearson.com

Weak bases/good nucleophiles (e.g., I⁻, CN⁻, Br⁻) will almost exclusively result in the SN2 product.

Role of Temperature : Increasing the reaction temperature generally favors elimination over substitution. lumenlearning.com Elimination reactions have higher activation energies than substitution reactions and benefit more from increased thermal energy.

| Conditions | Dominant Pathway | Major Product |

|---|---|---|

| NaI in Acetone | SN2 | 1-Iodo-3-methylnonane |

| NaOCH₂CH₃ in Ethanol, low temp. | SN2 (major) / E2 (minor) | 1-Ethoxy-3-methylnonane |

| NaOCH₂CH₃ in Ethanol, high temp. | E2 (major) / SN2 (minor) | 3-Methylnon-1-ene |

| KOC(CH₃)₃ (t-BuOK) in t-BuOH | E2 | 3-Methylnon-1-ene |

Rearrangement Reactions and Their Mechanistic Elucidation

The study of rearrangement reactions in haloalkanes is fundamental to understanding their reactivity, particularly in processes that proceed via carbocation intermediates. For this compound, the potential for such rearrangements is a critical aspect of its chemical behavior, influencing product distributions in reactions such as solvolysis and elimination. While specific experimental studies on the rearrangement of this compound are not extensively documented in publicly available literature, its reactivity can be predicted and elucidated based on the well-established principles of carbocation chemistry. numberanalytics.comlibretexts.org

Carbocation rearrangements are structural reorganizations from a less stable carbocation to a more stable one. libretexts.org These shifts are common in reactions involving carbocation intermediates, such as unimolecular substitution (S"N"1) and unimolecular elimination (E1) reactions. youtube.commasterorganicchemistry.com The driving force for these rearrangements is the enhanced stability associated with more substituted carbocations (tertiary > secondary > primary). masterorganicchemistry.com For this compound, which is a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable. libretexts.org However, under conditions that promote carbocation formation, such as in polar protic solvents, rearrangement pathways become highly relevant. ncert.nic.in

The two primary types of carbocation rearrangements are hydride shifts and alkyl shifts. byjus.com

Hydride Shifts: A hydride shift involves the migration of a hydrogen atom with its pair of bonding electrons to an adjacent carbocation center. masterorganicchemistry.com In the context of this compound, a concerted mechanism could be envisioned where the departure of the bromide ion is assisted by the migration of a hydride from an adjacent carbon.

Alkyl Shifts: An alkyl shift is the migration of an alkyl group with its bonding electrons to a neighboring carbocation. byjus.com Similar to hydride shifts, alkyl shifts are driven by the formation of a more stable carbocation. youtube.com

The mechanistic elucidation of these potential rearrangements in this compound would theoretically proceed via the formation of a carbocation intermediate upon the departure of the bromide leaving group. Given that this compound is a primary haloalkane, a direct S"N"1/E1 pathway involving a primary carbocation is highly unlikely due to the instability of the primary carbocation. libretexts.org However, rearrangement can occur concurrently with the departure of the leaving group to avoid the formation of this unstable intermediate. youtube.com

A plausible rearrangement pathway for this compound would involve a 1,2-hydride shift. Upon ionization, the initial (and likely transient or bypassed) primary carbocation at C1 could undergo a rapid 1,2-hydride shift from C2 to C1. This would, however, still result in a secondary carbocation. A more significant stabilization would be achieved through a 1,3-hydride shift from the tertiary carbon (C3).

Let's consider a scenario where a carbocation is formed. The stability of carbocations follows the order: tertiary > secondary > primary. A reaction proceeding through a carbocation intermediate will likely involve rearrangement to form the most stable possible carbocation.

Table 1: Potential Carbocation Rearrangements of this compound

| Initial Carbocation (Hypothetical) | Rearrangement Type | Migrating Group | Resulting Carbocation | Stability |

| 1-methylnonyl cation (Primary) | 1,2-Hydride Shift | H⁻ from C2 | 2-methylnonyl cation (Secondary) | More Stable |

| 1-methylnonyl cation (Primary) | 1,2-Alkyl Shift (Hexyl group) | C₄H₉-CH₂-CH₂⁻ from C3 | 2-bromo-2-propylheptane cation (Secondary) | More Stable |

| 3-methylnonyl-1-cation (Primary) | 1,3-Hydride Shift | H⁻ from C3 | 3-methylnonyl-3-cation (Tertiary) | Most Stable |

The mechanistic elucidation of these pathways would involve detailed kinetic studies and product analysis. For instance, in a solvolysis reaction with a polar protic solvent like ethanol, one would expect to see a mixture of products. The unrearranged product, 1-ethoxy-3-methylnonane, would likely be a minor product formed via an S"N"2 pathway. The major products would arise from the rearranged tertiary carbocation, leading to 3-ethoxy-3-methylnonane (from S"N"1) and a mixture of alkenes (from E1), such as 3-methylnon-2-ene and 3-methylnon-3-ene, with the most substituted alkene being the major elimination product according to Zaitsev's rule.

Table 2: Predicted Products of Solvolysis of this compound in Ethanol

| Reaction Pathway | Intermediate | Product(s) | Mechanism Type |

| No Rearrangement | - | 1-Ethoxy-3-methylnonane | S"N"2 |

| Rearrangement | 3-methylnonan-3-yl cation | 3-Ethoxy-3-methylnonane | S"N"1 |

| Rearrangement | 3-methylnonan-3-yl cation | 3-Methylnon-2-ene, 3-Methylnon-3-ene | E1 |

It is important to note that the propensity for rearrangement and the specific type of shift (hydride vs. alkyl) can be influenced by the reaction conditions, including the solvent and the nature of the nucleophile/base. pearson.com While direct experimental data for this compound is scarce, the foundational principles of carbocation chemistry provide a robust framework for predicting its behavior in reactions prone to rearrangement. numberanalytics.com

Stereochemical Investigations and Chiral Properties of 1 Bromo 3 Methylnonane

Enantiomerism and Diastereomerism in Branched Bromoalkanes

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. byjus.com This class of isomers includes enantiomers and diastereomers.

Enantiomerism: 1-Bromo-3-methylnonane possesses a single chiral center at the C3 carbon atom. This carbon is bonded to four distinct groups: a hydrogen atom, a methyl group (-CH₃), a hexyl group (-C₆H₁₃), and a bromoethyl group (-CH₂CH₂Br). The presence of this stereogenic carbon means that this compound can exist as a pair of non-superimposable mirror images. cureffi.org These two molecules are known as enantiomers. byjus.com

Enantiomers have identical physical properties such as melting point, boiling point, and density. ncert.nic.in Their defining difference is their ability to rotate the plane of plane-polarized light in equal but opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates light to the left (counter-clockwise) is levorotatory (-). byjus.comyoutube.com An equimolar mixture of both enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out. byjus.comyoutube.com

| Property | Relationship between Enantiomers |

| Molecular Formula | Identical |

| Connectivity | Identical |

| Boiling Point | Identical |

| Melting Point | Identical |

| Density | Identical |

| Solubility (in achiral solvents) | Identical |

| Optical Rotation | Equal in magnitude, opposite in sign |

| Interaction with chiral reagents | Different |

Diastereomerism: Diastereomers are stereoisomers that are not mirror images of each other. byjus.comlibretexts.org This phenomenon arises when a molecule has two or more chiral centers. If a branched bromoalkane contains multiple stereocenters, it can have stereoisomers that are not enantiomers. For example, in a hypothetical 2-bromo-4-methylnonane, there would be two chiral centers (C2 and C4), leading to the possibility of four stereoisomers (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are enantiomers of each other, as are the (R,S) and (S,R) isomers. However, the relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric. youtube.com Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities, which allows them to be separated by conventional techniques like crystallization or chromatography. libretexts.org

Chiral Resolution Techniques for Enantiomers of this compound

The separation of a racemic mixture of this compound into its individual enantiomers is known as chiral resolution. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, specialized methods are required for their separation. libretexts.org

Diastereomeric Salt Formation: A classic method for resolving racemates involves reacting them with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org For a neutral compound like this compound, this would typically involve its conversion into a suitable derivative. For instance, the bromoalkane could be converted to a chiral alcohol or amine, which can then be reacted with a chiral acid or base, respectively, to form diastereomeric salts. These salts, having different solubilities, can be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents are naturally occurring and readily available in enantiomerically pure form.

| Resolving Agent Type | Examples | Target Functional Group |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases (Amines) |

| Chiral Bases | Brucine, Strychnine, (S)-(-)-1-Phenylethylamine | Racemic Acids |

Data sourced from Chemistry LibreTexts and Onyx Scientific. libretexts.orgonyxipca.com

Chiral Chromatography: Chiral column chromatography is a powerful and widely used technique for separating enantiomers directly. This method utilizes a chiral stationary phase (CSP) within the chromatography column. The racemic mixture of this compound is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing one enantiomer to elute from the column before the other, thus achieving separation.

Kinetic Resolution: This technique employs a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture. nih.gov For example, an enzyme could selectively catalyze a reaction on one enantiomer of a derivative of this compound, leaving the other enantiomer unreacted. The reacted and unreacted compounds can then be separated by standard methods. Chiral Brønsted acids have also been explored as catalysts for kinetic resolutions of various small molecules. nih.gov

Stereochemical Integrity in Transformations Involving this compound

The stereochemical integrity of a chiral compound refers to the retention, inversion, or racemization of the configuration at its stereocenter during a chemical reaction. youtube.com For this compound, the chiral center is at C3, while the bromine atom is at the C1 position.

The location of the reactive center relative to the chiral center is crucial. In many typical reactions of primary alkyl bromides, such as nucleophilic substitution or elimination, the reaction occurs at the C1 carbon.

Reactions at the C1 Position: In a standard nucleophilic substitution reaction (e.g., with NaCN to form 4-methyl-1-cyanononane), the bond-breaking and bond-making occur at the C1 carbon, which is achiral. The C3 stereocenter is not directly involved in the reaction mechanism. Therefore, such transformations are expected to proceed with complete retention of configuration at C3. The stereochemical integrity of the molecule is maintained because the bonds to the chiral center remain intact throughout the reaction.

Reactions Involving the C3 Position: If a reaction were to involve the C3 carbon, the stereochemical outcome would be highly dependent on the reaction mechanism. For instance, a hypothetical reaction that proceeds via an Sₙ2 mechanism at the C3 center would lead to a complete inversion of stereochemistry (a Walden inversion). Conversely, a reaction proceeding through a planar carbocation intermediate at C3, typical of an Sₙ1 mechanism, would result in racemization, yielding a mixture of both enantiomers. youtube.com

The generation of chiral products from achiral starting materials often results in a racemic mixture because there is no energetic preference for the formation of one enantiomer over the other. cureffi.orgyoutube.com However, when a chiral molecule like (R)- or (S)-1-Bromo-3-methylnonane undergoes a reaction that does not directly affect the chiral center, the product is expected to be enantiomerically pure.

Conformational Landscape and Energetic Preferences of this compound

The conformational landscape of this compound is determined by the rotation around its various carbon-carbon single bonds. The relative energies of the different conformers are influenced by steric and electronic effects. The most significant interactions governing conformational preference are typically those around the most substituted bonds.

For this compound, the rotation around the C2-C3 bond is of particular interest as it is adjacent to the chiral center. Viewing the molecule along the C2-C3 bond axis in a Newman projection, we can analyze the staggered and eclipsed conformations. The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. youtube.com

The three staggered conformations arise from the relative positions of the three substituents on C2 (H, H, CH₂Br) and C3 (H, CH₃, C₆H₁₃). The stability of these conformers is dictated by gauche interactions, which are steric repulsions between bulky groups that are 60° apart.

Anti-Conformation: The most stable conformation is generally the one where the largest groups are positioned 180° (anti) to each other to minimize steric strain. For the C2-C3 bond, this would involve the bromoethyl group (-CH₂CH₂Br) being anti to the hexyl group (-C₆H₁₃).

Gauche Conformations: Conformations where the largest groups are 60° apart (gauche) are less stable and higher in energy. There will be multiple gauche interactions to consider, such as between the bromoethyl and methyl groups, or the bromoethyl and hexyl groups.

Computational studies on analogous molecules like 1-bromo-2-methylbutane (B81432) have shown that multiple stable conformers exist, with energy differences typically in the range of a few kcal/mol. researchgate.net The presence of a large bromine atom increases the energy barrier for rotation compared to a simple alkane due to more severe steric interactions in the eclipsed state. youtube.com

| Conformation Type | Dihedral Angle (Largest Groups) | Relative Energy (Approx.) | Stability |

| Anti | 180° | 0 kcal/mol (Baseline) | Most Stable |

| Gauche | 60° | 0.9 - 1.5 kcal/mol | Less Stable |

| Eclipsed | 0° / 120° | 3 - 5 kcal/mol | Least Stable (Transition State) |

Note: These are generalized, estimated values based on conformational analysis of similar molecules like bromoethane (B45996) and butane. Specific values for this compound would require dedicated computational analysis. youtube.com

Advanced Analytical and Spectroscopic Characterization of 1 Bromo 3 Methylnonane

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of 1-Bromo-3-methylnonane from reaction mixtures and for the assessment of its purity. The choice of technique depends on the specific analytical goal, such as purity determination, quantitative analysis, or enantiomeric separation.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org For haloalkanes, nonpolar stationary phases are generally effective. libretexts.orgcsun.edu Elution order is primarily determined by the boiling points of the components and their interactions with the stationary phase. libretexts.org

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this method provides not only retention time data for quantification but also mass spectra for unequivocal identification. aip.org The mass spectrometer ionizes the eluting compounds, which then fragment in a reproducible manner, creating a mass spectrum that serves as a molecular fingerprint. docbrown.info Studies have shown that the MS response for bromoalkanes is significantly higher than for their non-halogenated alkane counterparts, enhancing detection sensitivity. researchgate.net The analysis of various alkyl halides by headspace-GC-MS is a common method for detecting such compounds as potential genotoxic impurities in pharmaceuticals. shimadzu.comnih.gov

Research Findings: In a typical GC-MS analysis, this compound would be injected into a heated port to ensure rapid volatilization. csun.edu It would then travel through a capillary column (e.g., one coated with a nonpolar polysiloxane phase) housed in a temperature-controlled oven. libretexts.org A programmed temperature ramp is often employed to ensure good separation of earlier eluting impurities and a reasonable retention time for the main analyte. csun.edu As the compound elutes from the column, it enters the mass spectrometer. The resulting mass spectrum would be characterized by a molecular ion peak (or its fragments) corresponding to the mass-to-charge ratio of the ionized molecule, allowing for positive identification. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile organic compounds. |

| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | Nonpolar phase separates compounds primarily based on boiling point. libretexts.org |

| Carrier Gas | Helium or Nitrogen, 1-2 mL/min | Inertly transports the sample through the column. libretexts.org |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. csun.edu |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds with a wide range of boiling points. csun.edu |

| Detector | Mass Spectrometer (MS) | Provides structural identification and quantification. aip.org |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns. researchgate.net |

| MS Scan Range | 40-400 m/z | Covers the expected mass range for the analyte and its fragments. |

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile haloalkanes, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. oup.com For a nonpolar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. tandfonline.com In this mode, a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase.

Research Findings: Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly and are retained longer. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. tandfonline.com Since simple alkyl halides lack a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., <210 nm) might be used, but sensitivity would be limited. More universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate for quantitative analysis without derivatization.

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | 150 mm x 4.6 mm ID, 5 µm particle size | Standard dimensions for analytical reversed-phase separations. |

| Stationary Phase | Octadecylsilane (ODS, C18) | Nonpolar phase for retaining the analyte via hydrophobic interactions. tandfonline.com |

| Mobile Phase | Acetonitrile/Water (85:15 v/v) | Polar mobile phase to elute the nonpolar analyte. |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard analytical columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | Refractive Index (RI) Detector or ELSD | Universal detection suitable for compounds lacking a UV chromophore. tandfonline.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position and therefore exists as a pair of enantiomers, (R)-1-Bromo-3-methylnonane and (S)-1-Bromo-3-methylnonane. Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.czresearchgate.net Chiral Gas Chromatography is particularly well-suited for this purpose due to the compound's volatility. chromatographyonline.com

Research Findings: The separation is accomplished using a chiral stationary phase (CSP). For volatile compounds, CSPs based on derivatized cyclodextrins are widely used. gcms.czresearchgate.net These cyclodextrin (B1172386) molecules have a chiral cavity into which one enantiomer fits preferentially over the other, leading to different retention times. researchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the direct calculation of the enantiomeric excess. The selection of the specific cyclodextrin derivative is crucial for achieving baseline separation.

Table 3: Typical Chiral GC Parameters for Enantiomeric Resolution

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID (e.g., Astec CHIRALDEX®, Rt-βDEXsm) | Standard dimensions for chiral capillary GC. |

| Stationary Phase | Derivatized β- or γ-Cyclodextrin (e.g., permethylated β-cyclodextrin) | Chiral selector that enables the separation of enantiomers. gcms.czresearchgate.net |

| Carrier Gas | Helium or Hydrogen | Inertly transports the sample through the column. |

| Oven Temperature | Isothermal analysis (e.g., 100-140 °C) | Optimized constant temperature to maximize enantiomeric resolution. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification; MS confirms identity of eluting peaks. |

| Enantiomeric Excess (ee) Calculation | ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100 | Quantifies the purity of one enantiomer over the other. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. iitm.ac.in These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. An IR spectrum arises from the absorption of light that excites these vibrations, provided the vibration causes a change in the molecule's dipole moment. msu.edu A Raman spectrum results from the inelastic scattering of monochromatic light, where the frequency shifts correspond to the vibrational frequencies. libretexts.org

For this compound, the key functional groups are the aliphatic C-H bonds (from the methyl and methylene (B1212753) groups) and the C-Br bond.

Research Findings: The IR spectrum of this compound is expected to be dominated by strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl chain. docbrown.info The presence of the bromine atom is confirmed by a characteristic C-Br stretching absorption, which typically appears in the 650-510 cm⁻¹ range of the fingerprint region. quimicaorganica.org This region is often complex but provides a unique pattern for the molecule. docbrown.info

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Comments |

|---|---|---|---|

| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 2975 | Strong in IR, Strong in Raman | Characteristic of all alkanes. docbrown.inforesearchgate.net |

| C-H Bend (CH₂, CH₃) | 1370 - 1470 | Medium in IR, Medium in Raman | Includes scissoring and bending vibrations. docbrown.info |

| C-Br Stretch | 510 - 650 | Medium-Strong in IR, Strong in Raman | Key band for confirming the presence of the bromoalkane functional group. quimicaorganica.org |

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern from which a model of the electron density, and thus the atomic structure, can be calculated.

Since this compound is a liquid at standard conditions, it cannot be analyzed directly by single-crystal X-ray diffraction. However, this technique is invaluable for determining the absolute configuration of a chiral center. To achieve this, the enantiomerically pure liquid (e.g., the (R)- or (S)-enantiomer) would be chemically converted into a solid, crystalline derivative. The structure of this new crystalline compound can then be solved by X-ray crystallography. By knowing the exact reaction mechanism and ensuring the chiral center was not affected during the derivatization, the absolute configuration of the original liquid enantiomer can be unambiguously assigned.

Research Findings: The synthesis of crystalline derivatives of molecules for the purpose of X-ray analysis is a common strategy in structural chemistry. For instance, bromo-substituted organic compounds are frequently studied in the solid state to understand intermolecular interactions, such as halogen bonding, which can influence crystal packing. csun.edu The introduction of a bromine atom can impact the crystal lattice and supramolecular structure. While no specific crystalline derivatives of this compound are cited, the principle remains a standard and powerful approach for structural elucidation in organic chemistry.

Computational and Theoretical Chemistry Studies on 1 Bromo 3 Methylnonane

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-bromo-3-methylnonane, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Once the optimized geometry is obtained, various electronic properties can be analyzed. The distribution of electron density, for instance, reveals the polarity of the molecule. The carbon-bromine (C-Br) bond is expected to be polarized, with the more electronegative bromine atom drawing electron density, resulting in a partial negative charge on the bromine and a partial positive charge on the adjacent carbon atom. This polarization is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Value |

|---|---|

| C1-Br Bond Length | 1.96 Å |

| C1-C2 Bond Length | 1.53 Å |

| C3-C(methyl) Bond Length | 1.54 Å |

| C1-C2-C3 Bond Angle | 112.5° |

| Br-C1-C2-C3 Dihedral Angle | -178.2° |

| Mulliken Charge on Br | -0.25 e |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from geometry optimization and electronic structure analysis.

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. st-andrews.ac.uknmrfx.orgpearson.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the corresponding chemical shifts can be estimated. st-andrews.ac.ukpearson.com These predictions can aid in the assignment of complex experimental NMR spectra. st-andrews.ac.uk

Rotational constants, which are related to the molecule's moments of inertia, can also be calculated from the optimized geometry. These constants are essential for interpreting microwave spectroscopy data, providing precise information about the molecular structure in the gas phase.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂Br) | 35.2 |

| C2 (CH₂) | 38.1 |

| C3 (CH) | 34.5 |

| C4 (CH₂) | 36.8 |

| C5 (CH₂) | 29.5 |

| C6 (CH₂) | 31.9 |

| C7 (CH₂) | 22.7 |

| C8 (CH₂) | 14.1 |

| C9 (CH₃ on C3) | 19.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states—the high-energy structures that connect reactants and products. For this compound, a primary haloalkane, common reactions include nucleophilic substitution (Sₙ2) and elimination (E2).

By mapping the potential energy surface for these reactions, the activation energies can be calculated, providing insights into the reaction rates. The geometry of the transition state reveals the concerted movement of atoms during the reaction. For an Sₙ2 reaction, this would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Studies

Due to the flexibility of its nonane (B91170) chain, this compound can exist in numerous conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computationally less expensive methods suitable for exploring the conformational landscape of such large molecules. mdpi.com

MM methods use a classical force field to calculate the potential energy of different conformations, allowing for a rapid search of the conformational space to identify low-energy isomers. MD simulations, on the other hand, simulate the motion of atoms and molecules over time by solving Newton's equations of motion. ajchem-a.com This provides a dynamic picture of how the molecule explores different conformations and how it behaves in different environments, such as in a solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comresearchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an experimental property. mdpi.com

For a series of bromoalkanes, QSPR models could be developed to predict properties like boiling point, viscosity, or solubility. The molecular descriptors used in these models can be derived from the molecular graph (topological indices) or from quantum chemical calculations (electronic and geometric descriptors). nih.govacs.org Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound without the need for experimental measurements. acs.org

Table 3: Hypothetical QSPR Model for Predicting Boiling Points of Bromoalkanes

| Descriptor | Coefficient |

|---|---|

| Molecular Weight | +1.25 |

| Wiener Index | -0.05 |

| Polarizability | +2.50 |

Note: This table represents a hypothetical linear QSPR model and its coefficients.

Elucidation of Intermolecular Interactions and Solvent Effects

The physical properties and reactivity of this compound are significantly influenced by intermolecular interactions. libretexts.org As a polar molecule, it exhibits dipole-dipole interactions due to the polarized C-Br bond. youtube.com Additionally, like all molecules, it experiences London dispersion forces, which increase with the size and surface area of the molecule. youtube.comutexas.edu

Computational methods can be used to model these interactions. For example, the interaction energy between two molecules of this compound can be calculated at different orientations to understand the nature and strength of the intermolecular forces.

Solvent effects can also be modeled computationally, either explicitly by including solvent molecules in the simulation box or implicitly by using a continuum solvent model. These simulations can predict how the conformation and reactivity of this compound change in different solvent environments, which is crucial for understanding its behavior in solutions.

Synthetic Utility and Emerging Research Applications of 1 Bromo 3 Methylnonane

As a Key Building Block in Complex Organic Synthesis

The reactivity of the carbon-bromine bond, coupled with the branched alkyl structure, makes 1-bromo-3-methylnonane a useful precursor in synthetic organic chemistry. The bromine atom can be readily displaced or converted into other functional groups, enabling the construction of more complex molecular architectures.

Branched alkane structures are common motifs in a variety of natural products, particularly in insect pheromones, which often feature complex stereochemistry crucial for their biological activity. While direct synthesis of a specific natural product using this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in pheromone synthesis highlights its potential. For instance, the synthesis of the sex pheromone of the western corn rootworm, 8-methyldec-2-yl propanoate, has been accomplished using Grignard coupling reactions involving structurally related branched bromoalkanes like 1-bromo-2-methylbutane (B81432) researchgate.net. This suggests that this compound could serve as a critical precursor for synthesizing insect pheromones that possess a 3-methylnonane (B147189) or a related branched C10 backbone. The synthesis of such pheromones is of great interest for the development of environmentally benign pest management strategies rsc.org.

The general strategy for employing this compound in natural product synthesis would likely involve its conversion to an organometallic reagent, such as a Grignard or Gilman reagent, which can then participate in carbon-carbon bond-forming reactions. The chirality at the C3 position adds another layer of complexity and potential, as the synthesis of specific stereoisomers of natural products is often a primary goal nih.govnih.gov.

Table 1: Potential Application of this compound in Pheromone Synthesis

| Pheromone Target Class | Synthetic Strategy | Key Intermediate | Potential Advantage of this compound |

|---|---|---|---|

| Branched-chain insect pheromones | Grignard or Gilman coupling | Organomagnesium or organocuprate derivative of this compound | Provides a C10 branched building block |

The incorporation of branched alkyl chains into polymers can significantly influence their physical properties, such as their glass transition temperature, solubility, and mechanical strength researchgate.net. This compound can be used to introduce a 3-methylnonyl side chain into a polymer backbone. This can be achieved through polymerization of a monomer derived from this compound or by post-polymerization modification. For example, the bromine atom can be converted to a polymerizable group, or it can be used in grafting reactions onto an existing polymer chain. The introduction of such a branched, non-polar side chain can increase the free volume of the polymer, leading to a lower glass transition temperature and increased solubility in organic solvents.

In the realm of specialty chemicals, this compound can serve as a hydrophobic building block in the synthesis of surfactants and liquid crystals. The branched nature of the alkyl chain can disrupt packing in the solid state, potentially leading to materials with lower melting points and unique phase behaviors.

Application in Ligand Design and Organocatalysis Research

The development of new ligands for transition metal catalysis and the advancement of organocatalysis are active areas of chemical research. While direct applications of this compound in this context are not widely reported, its structure lends itself to the synthesis of novel chiral ligands and organocatalysts.

By converting this compound into a Grignard reagent, it can be reacted with a variety of electrophiles to introduce the 3-methylnonyl group onto ligand scaffolds byjus.comresearchgate.net. For example, reaction with a phosphine-containing electrophile could yield a chiral phosphine (B1218219) ligand. The bulky and chiral nature of the 3-methylnonyl group could influence the stereochemical outcome of catalytic reactions. The quest for new chiral Grignard reagents and their applications in asymmetric synthesis is an ongoing endeavor in organic chemistry rsc.org.

In organocatalysis, the 3-methylnonyl group could be incorporated into chiral amines, ureas, or thioureas, which are common motifs in organocatalyst design. The steric and electronic properties of this group could play a crucial role in the catalyst's ability to control the stereoselectivity of a given transformation. The future of chirality in chemical synthesis heavily relies on the development of novel and efficient chiral catalysts chiralpedia.com.

Academic Studies on Environmental Transformation and Fate (e.g., atmospheric degradation)

The environmental fate of halogenated hydrocarbons is a significant area of study due to their potential to contribute to ozone depletion and global warming chemguide.co.uk. While specific studies on the atmospheric degradation of this compound are scarce, general principles governing the breakdown of haloalkanes can be applied.

The primary atmospheric degradation pathway for alkanes and haloalkanes is initiated by reaction with hydroxyl radicals (•OH) researchgate.net. This reaction typically involves the abstraction of a hydrogen atom to form an alkyl radical. In the case of this compound, hydrogen abstraction can occur at various positions along the carbon chain. The resulting alkyl radical will then react with molecular oxygen to form a peroxy radical, which can undergo further reactions leading to the formation of carbonyl compounds, alcohols, and other oxygenated products.

The presence of the bromine atom can influence the rate and mechanism of degradation. The carbon-bromine bond is susceptible to photolysis, although this is generally a less significant pathway in the troposphere compared to reaction with •OH radicals.

In terms of biodegradation, the branched structure of this compound is expected to affect its susceptibility to microbial degradation. Studies on the biodegradation of other branched alkanes have shown that branching can either increase or decrease the rate of degradation depending on the position and nature of the branch nih.govresearchgate.netresearchgate.net. Microorganisms that can degrade alkanes typically do so via oxidation of a terminal methyl group, followed by beta-oxidation researchgate.net. The methyl branch at the C3 position in this compound may hinder this process.

Table 2: Predicted Environmental Fate of this compound

| Environmental Compartment | Primary Degradation Process | Key Reactants | Potential Transformation Products |

|---|---|---|---|

| Atmosphere | Hydroxyl radical oxidation | •OH, O2 | Carbonyl compounds, alcohols, hydrobromic acid |

Future Directions and Challenges in this compound Research

The future utility of this compound in chemical synthesis and materials science is intrinsically linked to the development of stereoselective synthetic methods and a deeper understanding of its reactivity.

A significant challenge lies in the enantioselective synthesis of this compound. As many of its potential applications, particularly in the synthesis of natural products and chiral ligands, require a specific stereoisomer, the development of efficient catalytic asymmetric methods for its preparation is a key research goal. Advances in asymmetric catalysis, including organocatalysis and transition metal catalysis, will be crucial in this regard chiralpedia.comnih.gov.

Future research will likely focus on:

Exploring its application in the synthesis of a wider range of biologically active molecules. This includes not only insect pheromones but also other natural products with branched alkyl chains.

Systematic studies on the influence of the 3-methylnonyl group on the properties of polymers and other advanced materials. This will require the synthesis and characterization of a variety of materials incorporating this building block.

The design and synthesis of novel chiral ligands and organocatalysts derived from this compound. The evaluation of these new catalysts in a range of asymmetric transformations will be essential to unlock their full potential.

Detailed experimental and computational studies on the atmospheric and biological degradation of this compound. This will provide a clearer picture of its environmental impact and help to inform its safe use and disposal.

Q & A

Q. Basic

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight (151.045 g/mol) and purity by comparing retention indices with standards .

- NMR Spectroscopy: H NMR reveals characteristic signals for the brominated methylene group (δ 3.3–3.5 ppm) and branching at C3 (δ 1.2–1.4 ppm for CH(CH)) .

- IR Spectroscopy: Absorbances near 550–650 cm confirm C-Br stretching .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The tertiary carbon adjacent to the bromine atom creates steric hindrance, favoring S1 mechanisms in polar solvents (e.g., ethanol/water). However, bulky nucleophiles may lead to competing elimination (E2). Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental kinetic data (e.g., rate constants in varying solvents) are essential to validate mechanistic hypotheses .

Can quantitative structure-property relationship (QSPR) models predict the physicochemical properties of this compound?

Advanced

QSPR models using descriptors like molar refractivity, polarizability, and topological indices (e.g., Wiener index) can estimate boiling points, solubility, and partition coefficients. Neural networks trained on datasets from analogs (e.g., 1-bromo-3-methylbutane) improve accuracy. Validation against experimental data (e.g., NIST-reported boiling points) is critical to address outliers .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- PPE: Nitrile gloves and safety goggles are mandatory.

- Storage: Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

How does the stability of this compound vary under acidic, basic, and thermal conditions?

Q. Advanced

- Acidic Conditions: Prone to hydrolysis, forming 3-methylnonanol.

- Basic Conditions: Rapid elimination dominates, yielding 3-methylnonene.

- Thermal Stability: Decomposes above 150°C, releasing HBr. Accelerated stability studies (40–80°C) with HPLC monitoring can quantify degradation kinetics .

What are the sources of nomenclature discrepancies for this compound, and how can researchers mitigate confusion?

Advanced

Synonyms like isoamyl bromide and 3-methylbutyl bromide stem from IUPAC vs. common naming conventions. Cross-referencing CAS Registry Number (107-82-4) and InChIKey (YXZFFTJAHVMMLF-UHFFFAOYSA-N) ensures unambiguous identification. Databases like NIST and PubChem provide authoritative aliases .

How should researchers resolve contradictions in spectral data from different sources?

Advanced

Discrepancies in IR or mass spectra (e.g., fragment ion intensities) may arise from instrument calibration or sample purity. Researchers should:

Compare data with NIST reference spectra .

Replicate measurements under standardized conditions.

Validate using orthogonal methods (e.g., C NMR for carbon skeleton confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.